molecular formula C8H12ClN3 B13659074 1,2,3,4-Tetrahydroquinoxalin-6-amine hydrochloride

1,2,3,4-Tetrahydroquinoxalin-6-amine hydrochloride

Cat. No.: B13659074
M. Wt: 185.65 g/mol
InChI Key: XTDQOUHPYHRFEC-UHFFFAOYSA-N
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Description

1,2,3,4-Tetrahydroquinoxalin-6-amine hydrochloride is a chemical compound with the molecular formula C8H12ClN3. It is a derivative of quinoxaline, a bicyclic compound containing a benzene ring fused to a pyrazine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3,4-Tetrahydroquinoxalin-6-amine hydrochloride typically involves the reduction of quinoxaline derivatives. One common method is the catalytic hydrogenation of quinoxaline in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas. The reaction is carried out in an appropriate solvent like ethanol or methanol at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality. The use of high-pressure hydrogenation reactors and efficient purification techniques like recrystallization or chromatography would be standard practices .

Chemical Reactions Analysis

Types of Reactions

1,2,3,4-Tetrahydroquinoxalin-6-amine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various quinoxaline derivatives, fully saturated amines, and substituted quinoxalines, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 1,2,3,4-Tetrahydroquinoxalin-6-amine hydrochloride involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact pathways and targets can vary depending on the specific application and the structure of the derivatives formed .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2,3,4-Tetrahydroquinoxalin-6-amine hydrochloride is unique due to its specific substitution pattern and the presence of the amine group, which allows for diverse chemical modifications and applications. Its reduced form compared to quinoxaline provides different reactivity, making it valuable in various synthetic and research contexts .

Properties

Molecular Formula

C8H12ClN3

Molecular Weight

185.65 g/mol

IUPAC Name

1,2,3,4-tetrahydroquinoxalin-6-amine;hydrochloride

InChI

InChI=1S/C8H11N3.ClH/c9-6-1-2-7-8(5-6)11-4-3-10-7;/h1-2,5,10-11H,3-4,9H2;1H

InChI Key

XTDQOUHPYHRFEC-UHFFFAOYSA-N

Canonical SMILES

C1CNC2=C(N1)C=CC(=C2)N.Cl

Origin of Product

United States

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